molecular formula C21H26O7 B12380351 (+)-7'-Methoxylariciresinol

(+)-7'-Methoxylariciresinol

Cat. No.: B12380351
M. Wt: 390.4 g/mol
InChI Key: KDVJSVPEOZSZGS-COKJGXLZSA-N
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Description

(+)-7’-Methoxylariciresinol is a naturally occurring lignan, a type of polyphenolic compound found in various plants Lignans are known for their antioxidant properties and potential health benefits

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-7’-Methoxylariciresinol typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of vanillin as a starting material, which undergoes a series of reactions such as methylation, reduction, and cyclization to form the desired compound. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of (+)-7’-Methoxylariciresinol may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization steps. Chemical synthesis on an industrial scale requires optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts to maximize production efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(+)-7’-Methoxylariciresinol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-7’-Methoxylariciresinol can lead to the formation of quinones, while reduction can yield various alcohol derivatives.

Scientific Research Applications

(+)-7’-Methoxylariciresinol has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The mechanism of action of (+)-7’-Methoxylariciresinol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

(+)-7’-Methoxylariciresinol can be compared with other lignans such as secoisolariciresinol, matairesinol, and pinoresinol

List of Similar Compounds

  • Secoisolariciresinol
  • Matairesinol
  • Pinoresinol

These compounds, while similar in structure, may differ in their specific biological activities and applications, highlighting the uniqueness of (+)-7’-Methoxylariciresinol.

Properties

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C21H26O7/c1-25-18-8-12(4-6-16(18)23)20(27-3)15-11-28-21(14(15)10-22)13-5-7-17(24)19(9-13)26-2/h4-9,14-15,20-24H,10-11H2,1-3H3/t14-,15-,20?,21+/m0/s1

InChI Key

KDVJSVPEOZSZGS-COKJGXLZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@H](CO2)C(C3=CC(=C(C=C3)O)OC)OC)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)OC)CO)O

Origin of Product

United States

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